molecular formula C14H20O3 B14194119 6-[(4-Methoxyphenyl)methoxy]hex-2-EN-1-OL CAS No. 831228-09-2

6-[(4-Methoxyphenyl)methoxy]hex-2-EN-1-OL

Cat. No.: B14194119
CAS No.: 831228-09-2
M. Wt: 236.31 g/mol
InChI Key: WLUMDRZGAKRQFU-UHFFFAOYSA-N
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Description

6-[(4-Methoxyphenyl)methoxy]hex-2-EN-1-OL is an organic compound with the molecular formula C14H20O3 It is characterized by the presence of a methoxyphenyl group attached to a hexenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Methoxyphenyl)methoxy]hex-2-EN-1-OL typically involves the reaction of 1,6-hexanediol with 4-methoxybenzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the hexanediol attacks the benzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[(4-Methoxyphenyl)methoxy]hex-2-EN-1-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-[(4-Methoxyphenyl)methoxy]hex-2-enal or 6-[(4-Methoxyphenyl)methoxy]hexanoic acid.

    Reduction: Formation of 6-[(4-Methoxyphenyl)methoxy]hexanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-[(4-Methoxyphenyl)methoxy]hex-2-EN-1-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-[(4-Methoxyphenyl)methoxy]hex-2-EN-1-OL involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with biological receptors, modulating their activity. The compound’s effects are mediated through its ability to alter cellular signaling pathways, leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(4-Methoxyphenyl)methoxy]hex-2-EN-1-OL is unique due to its specific structural features, such as the presence of both a methoxyphenyl group and a hexenol chain. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

831228-09-2

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

6-[(4-methoxyphenyl)methoxy]hex-2-en-1-ol

InChI

InChI=1S/C14H20O3/c1-16-14-8-6-13(7-9-14)12-17-11-5-3-2-4-10-15/h2,4,6-9,15H,3,5,10-12H2,1H3

InChI Key

WLUMDRZGAKRQFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COCCCC=CCO

Origin of Product

United States

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